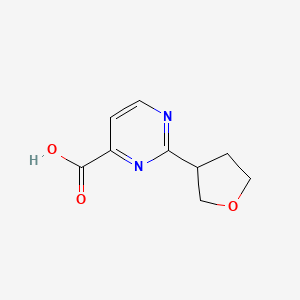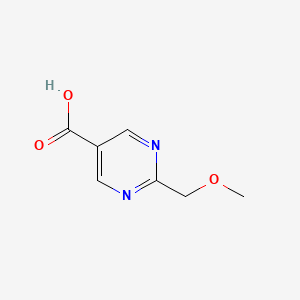
2-(Methoxymethyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-methoxypyrimidine with n-butyllithium followed by carbonation with carbon dioxide. This method yields the desired carboxylic acid derivative .
Another method involves the hydrolysis of the corresponding ester, 2-(Methoxymethyl)pyrimidine-5-carboxylate, using sodium hydroxide in aqueous dioxane. The product is then isolated after acidification with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxymethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or copper and can be carried out under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
2-(Methoxymethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with other cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid
- 2-methylpyrimidine-5-carboxylic acid
- methyl 5-(methoxymethyl)furan-2-carboxylate
Uniqueness
2-(Methoxymethyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its methoxymethyl group and carboxylic acid functionality provide versatility in chemical reactions and potential biological activities.
Propriétés
Formule moléculaire |
C7H8N2O3 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
2-(methoxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-12-4-6-8-2-5(3-9-6)7(10)11/h2-3H,4H2,1H3,(H,10,11) |
Clé InChI |
UAHYKBWLKBRPNZ-UHFFFAOYSA-N |
SMILES canonique |
COCC1=NC=C(C=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


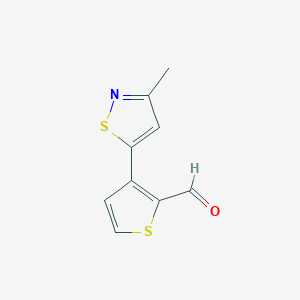

![3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]aniline](/img/structure/B13182370.png)
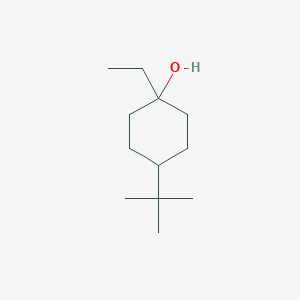
![6-{[(Propan-2-yl)amino]methyl}piperidin-2-one](/img/structure/B13182383.png)



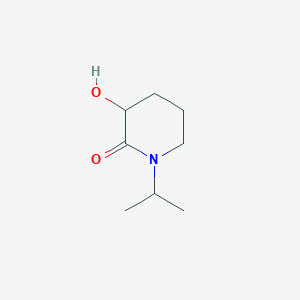
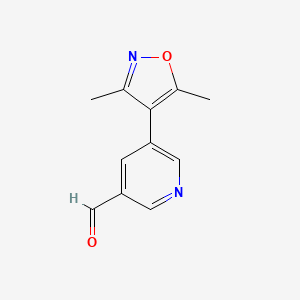

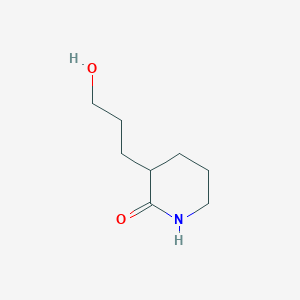
![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)
